3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(12-8-17)29(2,27)28/h6-8,10-12,15H,3-5,9,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKWHRJLCFJABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methanesulfonylphenylboronic acid with 4-methyl-3-(2-oxopiperidin-1-yl)phenyl bromide under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the oxopiperidinyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS: 1448070-81-2)
- Structural Similarity : Differs only in the substituent at the 3-position of the propanamide backbone (2-bromophenyl vs. 4-methanesulfonylphenyl).
- Molecular Weight : 415.3 g/mol (vs. 414.5 g/mol for the target compound).
- No biological data are reported, but the bromophenyl group could influence halogen-bonding interactions in receptor binding .
3-Chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide (CAS: 923825-44-9)
- Structural Similarity : Shares the propanamide core and a substituted phenyl ring.
- Key Differences :
- A chloro substituent replaces the methanesulfonyl group.
- The phenyl ring has a methoxy group and a piperidinylsulfonyl substituent instead of methyl and 2-oxopiperidin-1-yl groups.
- Functional Implications : The sulfonyl group directly attached to the piperidine ring may enhance metabolic stability, while the methoxy group could modulate electronic effects on the aromatic ring .
N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide (CAS: 2034547-72-1)
- Structural Similarity : Contains the 4-methanesulfonylphenyl group but replaces the 2-oxopiperidin-1-yl aniline with a bithiophene-ethylamine moiety.
- Molecular Weight : 419.6 g/mol.
- The ethylamine linker could increase flexibility compared to the rigid piperidinone ring in the target compound .
Dopamine D2 Receptor Antagonists ()
Compounds such as 3-(2-oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 6) share the 2-oxopiperidin-1-yl aniline group but feature trifluoromethylphenyl instead of methanesulfonylphenyl.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR): The methanesulfonyl group in the target compound likely enhances solubility and hydrogen-bond acceptor capacity compared to halogenated or alkyl substituents.
- Synthetic Feasibility : Analogs with trifluoromethyl or bithiophene groups (e.g., Compound 6 , CAS 2034547-72-1 ) show moderate yields (24–47%), suggesting that introducing bulkier substituents may require optimized coupling conditions.
- Biological Potential: While direct biological data for the target compound are unavailable, structurally related dopamine D2 antagonists () and kinase inhibitors () highlight the versatility of the propanamide scaffold in drug discovery .
Biological Activity
The compound 3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the context of anti-inflammatory and analgesic properties. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a propanamide backbone with two distinct aromatic substitutions: one containing a methanesulfonyl group and another with a 2-oxopiperidin-1-yl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly enzymes involved in inflammatory processes.
Table 1: Chemical Structure Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| Functional Groups | Amide, sulfonyl, aromatic |
Anti-inflammatory Properties
Research indicates that compounds similar to This compound exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory responses. COX-2 inhibitors are known for their analgesic and anti-inflammatory effects.
In a study evaluating various derivatives, it was found that certain analogs demonstrated significant COX-2 inhibitory activity (IC50 values ranging from 0.0032 µM to 0.10 µM) while maintaining selectivity over COX-1, which is crucial for minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .
The proposed mechanism involves the binding of the compound to the active site of COX-2, where the methanesulfonyl group enhances interaction through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the orientation of the piperidinyl moiety is critical for achieving optimal binding affinity .
Case Studies
- In Vivo Efficacy : In a carrageenan-induced rat paw edema model, compounds structurally related to our target exhibited significant reductions in inflammation compared to standard treatments like celecoxib. For instance, one derivative reduced inflammation by 67% at a dosage of 1 mg/kg, highlighting the potential therapeutic applications of this class of compounds .
- Safety Profile : Toxicological assessments have shown that derivatives of this compound maintain a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .
Synthesis and Structural Analysis
The synthesis of This compound typically involves multi-step organic reactions including condensation reactions between appropriate amines and sulfonyl chlorides. The final product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structural integrity.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of the methanesulfonyl phenyl precursor |
| Step 2 | Formation of the piperidine derivative |
| Step 3 | Coupling reaction to form the final propanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
